molecular formula C24H42O2Sn B12583217 Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane CAS No. 643735-79-9

Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane

Cat. No.: B12583217
CAS No.: 643735-79-9
M. Wt: 481.3 g/mol
InChI Key: BRBUSNFFGWLPQA-UHFFFAOYSA-N
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Description

Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane is an organotin compound with the molecular formula C26H40O2Sn It is a derivative of stannane, where the tin atom is bonded to a butenyl group substituted with a methoxyphenylmethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane typically involves the reaction of tributylstannyl lithium with 4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures, around -78°C, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. The final compound is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding stannic oxide derivative.

    Reduction: It can be reduced to form the corresponding stannane derivative.

    Substitution: The butenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Stannic oxide derivatives.

    Reduction: Stannane derivatives.

    Substitution: Various substituted butenyl derivatives.

Scientific Research Applications

Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of various organotin compounds with applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved in its action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(4-methoxyphenyl)stannane
  • Tributyl(4-methoxyphenyl)methoxystannane
  • Tributyl(4-methoxyphenyl)butenylstannane

Uniqueness

Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxyphenylmethoxy moiety provides additional sites for chemical modification, making it a versatile reagent in synthetic chemistry.

Properties

CAS No.

643735-79-9

Molecular Formula

C24H42O2Sn

Molecular Weight

481.3 g/mol

IUPAC Name

tributyl-[4-[(4-methoxyphenyl)methoxy]but-1-enyl]stannane

InChI

InChI=1S/C12H15O2.3C4H9.Sn/c1-3-4-9-14-10-11-5-7-12(13-2)8-6-11;3*1-3-4-2;/h1,3,5-8H,4,9-10H2,2H3;3*1,3-4H2,2H3;

InChI Key

BRBUSNFFGWLPQA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCCOCC1=CC=C(C=C1)OC

Origin of Product

United States

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